![molecular formula C14H14N2O4S B2409213 (2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide CAS No. 514822-14-1](/img/structure/B2409213.png)
(2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide
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Description
(2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide, also known as Sulfamethoxazole, is a widely used antibiotic that belongs to the sulfonamide class of drugs. It is commonly used to treat bacterial infections such as urinary tract infections, middle ear infections, and traveler's diarrhea.
Scientific Research Applications
Synthesis Applications
Enamide Synthesis : Enamides such as (2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide are used in sulfur-directed aryl radical cyclization, producing compounds with potential biological activities (Kato et al., 2003).
Chalcone Derivatives : This compound is part of a group of chalcone derivatives, which are linked through hydrogen-bonded chains and have diverse applications, including pharmaceuticals (Girisha et al., 2016).
Chemoselective Thionation-Cyclization : Used in the synthesis of thiazoles, these enamides play a role in chemoselective thionation-cyclization, leading to the production of compounds with functionalities like ester or peptide (Kumar et al., 2013).
Fluorescence Binding Studies : In studies involving bovine serum albumin, derivatives of this compound have been synthesized and evaluated for their fluorescence properties, indicating potential use in biochemical assays (Meng et al., 2012).
Polymer Synthesis : This enamide is involved in the synthesis of new fluorescent crosslinked aromatic polyamides, highlighting its role in the development of advanced materials with specific properties like fluorescence (Sánchez et al., 2015).
Electrophilic Intramolecular Cyclization : Its derivatives are used in intramolecular cyclization processes, leading to the formation of various cyclic compounds, demonstrating its versatility in organic synthesis (Danilyuk et al., 2016).
Biological Activity Studies
Anticonvulsant and Analgesic Activity : Some derivatives have shown promising anticonvulsant and analgesic activities, indicating their potential in treating neurological disorders (Gunia-Krzyżak et al., 2019).
Antitumor Activity : Certain enamides and their derivatives have been synthesized and tested for in-vitro antitumor activity, showing potential as therapeutic agents (Abdel‐Aziz et al., 2009).
Antimicrobial and Anti-inflammatory Properties : These compounds have been investigated for their anti-inflammatory potential, indicating their possible use in treating inflammation-related conditions (Hošek et al., 2019).
Fungicidal Activities : Derivatives have shown significant in vitro fungicidal activity, suggesting their application in agriculture or pharmaceuticals (Tian et al., 2015).
properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10-2-5-12(20-10)6-9-14(17)16-11-3-7-13(8-4-11)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19)/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFANFHFMZRXJNI-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24803320 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide |
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